3-Bromo-2-fluoro-5-(trifluoromethyl)phenol

Vue d'ensemble

Description

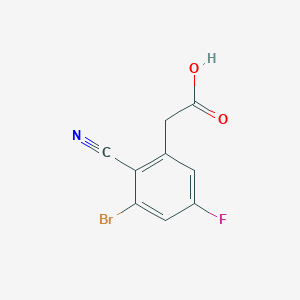

“3-Bromo-2-fluoro-5-(trifluoromethyl)phenol” is an organic compound with the empirical formula C7H4BrF3O and a molecular weight of 241.01 . It is a solid substance and is commonly used as a chemical reagent .

Molecular Structure Analysis

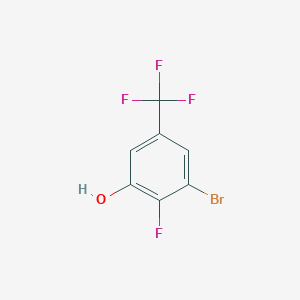

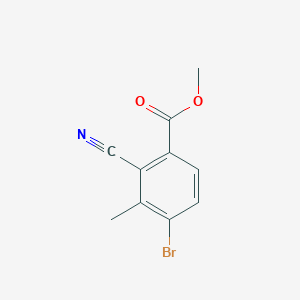

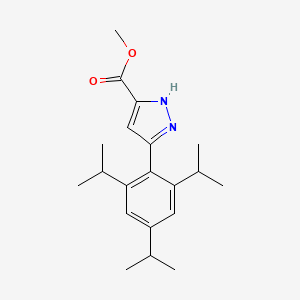

The molecular structure of “3-Bromo-2-fluoro-5-(trifluoromethyl)phenol” can be represented by the SMILES stringOC1=CC(Br)=CC(C(F)(F)F)=C1 . This indicates that the molecule consists of a phenol group (a benzene ring with a hydroxyl group) with bromo, fluoro, and trifluoromethyl substituents. Physical And Chemical Properties Analysis

“3-Bromo-2-fluoro-5-(trifluoromethyl)phenol” has a density of 1.8±0.1 g/cm3 . It has a boiling point of 223.6±35.0 °C at 760 mmHg . The compound’s flash point is 89.0±25.9 °C .Applications De Recherche Scientifique

Synthesis of Functionalized Compounds

3-Bromo-2-fluoro-5-(trifluoromethyl)phenol and related compounds are utilized in the synthesis of various functionalized chemical entities. The synthesis of aryl trifluoromethyl ethers and trifluoromethylthiolated arenes from phenols demonstrates the adaptability of these compounds in chemical synthesis, enabling the creation of plant growth regulators like Flurprimidol (Zhou et al., 2016). Biocatalytic methods have also been developed for the direct introduction of fluoroalkyl-groups into organic molecules, enhancing the synthesis of trifluoromethyl-substituted phenols (Simon et al., 2016).

Organic and Fluoroorganic Synthesis

The compound plays a role in organic and fluoroorganic chemistry, used in the fluorination of phenolic compounds to create various fluorinated derivatives, showcasing its significance in the synthesis of materials with desired properties (Koudstaal & Olieman, 2010).

DNA Binding and Biological Activity

Studies have shown that derivatives of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol interact with Salmon sperm DNA, indicating potential biological activity. These interactions, coupled with evaluations of urease inhibition and antioxidant potential, suggest the compound's relevance in biological contexts (Rasool et al., 2021).

Material Synthesis and Characterization

In material science, the compound is used as a building block in the synthesis of hyperbranched poly(arylene ether)s. The synthesized materials show excellent thermal stability and glass transition temperatures, highlighting the compound's utility in creating advanced materials with desirable thermal properties (Banerjee et al., 2009).

Computational and Theoretical Studies

Computational studies on the derivatives of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol have been conducted to understand their molecular structures and properties better. These studies offer insights into the compound's potential applications in forming metal complexes and understanding its chemical stability and reactivity (Tanak, 2019).

Safety And Hazards

This compound is considered harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Propriétés

IUPAC Name |

3-bromo-2-fluoro-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXDUOBPGXWJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-fluoro-5-(trifluoromethyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Bromo-4-fluorophenyl)methyl]azetidine](/img/structure/B1415516.png)